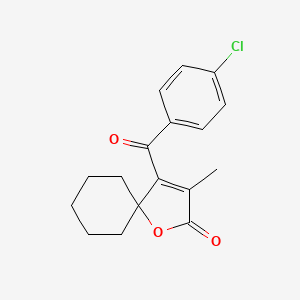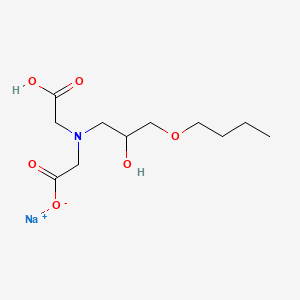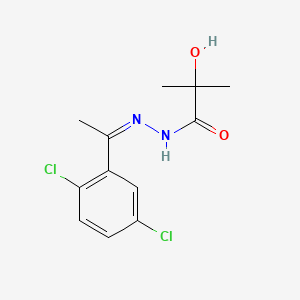
Morpholine, 4-((5-(((butylamino)carbonyl)amino)-3-methyl-4-isothiazolyl)carbonyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Morpholine, 4-((5-(((butylamino)carbonyl)amino)-3-methyl-4-isothiazolyl)carbonyl)- is a complex organic compound that features a morpholine ring substituted with a butylamino group and an isothiazolyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of morpholine derivatives typically involves the reaction of amino alcohols with α-haloacid chlorides, followed by cyclization and reduction reactions . For the specific compound , the synthetic route may involve the following steps:
Coupling Reaction: The initial step involves the coupling of an amino alcohol with an α-haloacid chloride to form an intermediate.
Cyclization: The intermediate undergoes cyclization to form the morpholine ring.
Reduction: The final step involves the reduction of the intermediate to yield the desired morpholine derivative.
Industrial Production Methods
Industrial production of morpholine derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of transition metal catalysis, such as palladium or copper, can facilitate the cyclization and reduction steps .
Chemical Reactions Analysis
Types of Reactions
Morpholine derivatives can undergo various chemical reactions, including:
Oxidation: Morpholine derivatives can be oxidized to form N-oxides.
Reduction: Reduction reactions can convert morpholine derivatives to their corresponding amines.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the morpholine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often use reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of morpholine derivatives typically yields N-oxides, while reduction reactions produce amines .
Scientific Research Applications
Morpholine derivatives have a wide range of applications in scientific research:
Chemistry: They are used as intermediates in the synthesis of various organic compounds.
Mechanism of Action
The mechanism of action of morpholine derivatives involves their interaction with specific molecular targets and pathways. For example, some morpholine derivatives act as enzyme inhibitors by binding to the active site of the enzyme and preventing its normal function. Others may interact with cellular receptors, modulating signal transduction pathways and exerting their biological effects .
Comparison with Similar Compounds
Morpholine derivatives can be compared with other heterocyclic compounds such as piperazines and pyrrolidines. While all these compounds contain nitrogen atoms in their ring structures, morpholine derivatives are unique due to the presence of both amine and ether functional groups. This dual functionality allows for a wider range of chemical reactions and applications .
List of Similar Compounds
Piperazine: A heterocyclic compound with two nitrogen atoms in a six-membered ring.
Pyrrolidine: A five-membered ring containing one nitrogen atom.
Thiazolidine: A five-membered ring containing both sulfur and nitrogen atoms.
Morpholine derivatives stand out due to their unique chemical properties and diverse applications, making them valuable compounds in various fields of research and industry.
Properties
CAS No. |
154807-49-5 |
|---|---|
Molecular Formula |
C14H22N4O3S |
Molecular Weight |
326.42 g/mol |
IUPAC Name |
1-butyl-3-[3-methyl-4-(morpholine-4-carbonyl)-1,2-thiazol-5-yl]urea |
InChI |
InChI=1S/C14H22N4O3S/c1-3-4-5-15-14(20)16-12-11(10(2)17-22-12)13(19)18-6-8-21-9-7-18/h3-9H2,1-2H3,(H2,15,16,20) |
InChI Key |
UDXRJZZJWWBZSH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC(=O)NC1=C(C(=NS1)C)C(=O)N2CCOCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















